molecular formula C9H4F8O B1411074 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene CAS No. 1807102-61-9

2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene

Cat. No.: B1411074
CAS No.: 1807102-61-9
M. Wt: 280.11 g/mol
InChI Key: MUEKEJRWCYKKNK-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(difluoromethoxy)-1,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O/c10-7(11)18-6-4(8(12,13)14)2-1-3-5(6)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEKEJRWCYKKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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